![molecular formula C11H8OS B1506457 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one CAS No. 38006-16-5](/img/structure/B1506457.png)
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
Overview
Description
“2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one” is a chemical compound with the empirical formula C11H8OS . It is used as a heterocyclic building block .
Synthesis Analysis
The compound can be synthesized through the Knoevenagel condensation of the unsymmetrical 1,3-diketo-precursor with one equivalent of malononitrile . This reaction selectively reacts with the keto group attached at the -position of the thiophene unit, leading to the α isomerically pure benzothiophene-fused -BC .Chemical Reactions Analysis
The compound has been used in the construction of acceptor−donor acceptor type nonfullerene acceptors (A D A type − − − NFAs) . The extension of the end-group conjugation of nonfullerene acceptors (NFAs) is a rational strategy to facilitate intermolecular stacking of the end-groups which are responsible for efficient electron transportation .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 140-145 °C . Its molecular weight is 188.25 .Scientific Research Applications
Polymerization and Trapping Reactions
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one, and its derivatives, exhibit potential in polymerization and trapping reactions. For instance, 2,3-Dihydro-2,3-bis-(methylene)thiophene and its benzo derivative demonstrate capabilities for polymerization, as well as reactions with compounds like HCl and PhSH. The latter reaction particularly leads to Diels-Alder adducts, indicating a notable reactivity profile (Chauhan et al., 1988).
Synthesis of Heterocyclic Compounds
This compound plays a crucial role in the synthesis of various heterocyclic compounds. For example, its reactions with nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane lead to the formation of 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines (Nowacki & Wojciechowski, 2017).
Application in Ligand Synthesis
The compound contributes to the synthesis of enantiopure bis(thioether) and bis(sulfoxide) ligands. These ligands, derived from benzo[b]-thiophene, form stable chelating PdII complexes, which could be significant in catalysis and stereochemistry research (Madec et al., 2005).
Pharmaceutical Applications
Though specific pharmaceutical applications were not a focus of your request, it's noteworthy that derivatives of this compound have been explored in the pharmaceutical field, particularly in the synthesis of novel derivatives with potential medicinal properties (Bhat et al., 2014).
Mechanism of Action
The compound has been used in the field of organic photovoltaics . The incorporation of the electron-rich benzothiophene unit in the end-group upshifts the lowest unoccupied molecular orbital energy levels of the NFAs, which beneficially enlarges the Voc values . On the other hand, the benzothiophene unit in -BC not only imparts an optical transition in the shorter wavelengths around 340-400 nm for a better light harvesting ability but also promotes the antiparallel stacking of the end-groups for efficient electron transport .
Safety and Hazards
properties
IUPAC Name |
2,3-dihydrocyclopenta[b][1]benzothiol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-5-6-10-11(8)7-3-1-2-4-9(7)13-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQNVBHDBXJWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721906 | |
Record name | 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38006-16-5 | |
Record name | 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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